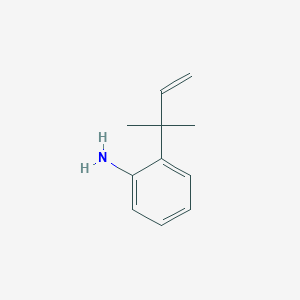
2-(2-Methylbut-3-en-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylbut-3-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methylbutenyl group attached to the aniline ring
Vorbereitungsmethoden
The synthesis of 2-(2-Methylbut-3-en-2-yl)aniline typically involves the isomerization of 2-(1-Methylbut-2-en-1-yl)aniline. The process includes heating the starting compound with potassium hydroxide at 300°C, resulting in the desired product with a high yield . This method is efficient and commonly used in laboratory settings.
Analyse Chemischer Reaktionen
2-(2-Methylbut-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline ring can be substituted with various functional groups.
Polymerization: It can be polymerized to form polyaniline derivatives, which are useful in creating conductive polymers.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylbut-3-en-2-yl)aniline has several scientific research applications:
Polymer Science: It is used to synthesize polyaniline derivatives, which are known for their electrical conductivity and stability.
Chemical Sensors: The compound’s derivatives are employed in the design of chemical sensors due to their high sensitivity to moisture and ammonia.
Medicine and Catalysis:
Wirkmechanismus
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)aniline involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes oxidative polymerization, leading to the formation of conductive polymers. The presence of the methylbutenyl group influences the electronic properties of the resulting polymers, enhancing their solubility and conductivity .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylbut-3-en-2-yl)aniline can be compared with other aniline derivatives, such as:
2-(1-Methylbut-2-en-1-yl)aniline: This compound is a precursor in the synthesis of this compound and shares similar properties.
Polyaniline: A well-known conductive polymer, polyaniline has similar applications but differs in its solubility and stability properties.
This compound stands out due to its unique substituent, which enhances its solubility and makes it suitable for various applications in polymer science and chemical sensors.
Eigenschaften
CAS-Nummer |
92387-16-1 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-(2-methylbut-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H15N/c1-4-11(2,3)9-7-5-6-8-10(9)12/h4-8H,1,12H2,2-3H3 |
InChI-Schlüssel |
WBKXAGXYDAYQQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)C1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


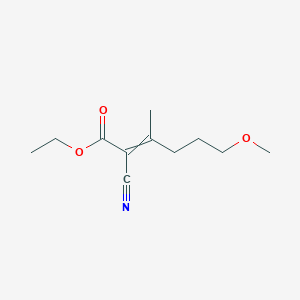
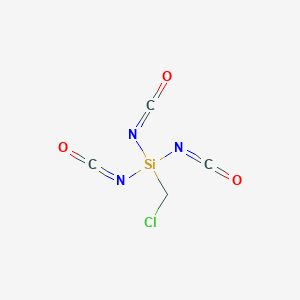
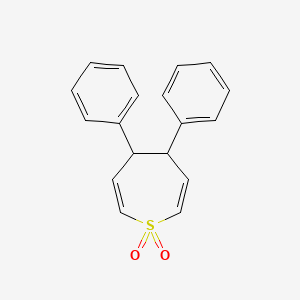
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)

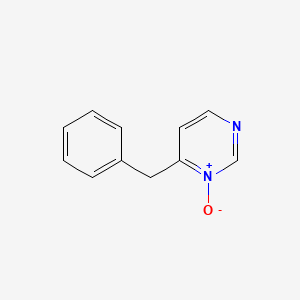
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
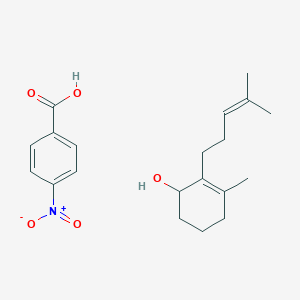
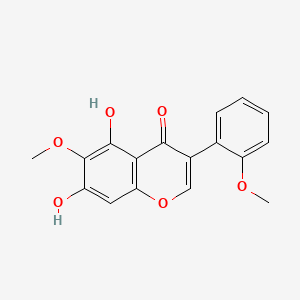
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
